molecular formula C24H21NO4 B1390312 Fmoc-2-amino-3,4-dimethylbenzoic acid CAS No. 1185302-78-6

Fmoc-2-amino-3,4-dimethylbenzoic acid

Cat. No.: B1390312
CAS No.: 1185302-78-6
M. Wt: 387.4 g/mol
InChI Key: MCVBWDCTVPZBHP-UHFFFAOYSA-N
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Description

Fmoc-2-amino-3,4-dimethylbenzoic acid is a chemical compound used primarily in the field of proteomics research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-amino-3,4-dimethylbenzoic acid. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-amino-3,4-dimethylbenzoic acid typically involves the coupling of 2-amino-3,4-dimethylbenzoic acid with Fmoc chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-amino-3,4-dimethylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which are synthesized by sequentially adding amino acids to the growing peptide chain. The Fmoc group is removed after each coupling step to allow the next amino acid to be added .

Scientific Research Applications

Fmoc-2-amino-3,4-dimethylbenzoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The primary mechanism of action of Fmoc-2-amino-3,4-dimethylbenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the coupling reactions, preventing unwanted side reactions. It is removed under basic conditions to expose the free amino group for subsequent reactions. This selective protection and deprotection allow for the precise synthesis of peptides with specific sequences .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2-amino-3,4-dimethylbenzoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Fmoc group allows for easy removal under mild conditions, making it highly suitable for use in SPPS. Its specific methyl substitutions also contribute to its unique reactivity profile compared to other similar compounds .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-14-11-12-20(23(26)27)22(15(14)2)25-24(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVBWDCTVPZBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160313
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-78-6
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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